molecular formula C14H17N5O7 B560962 Adenosine 5'-succinate CAS No. 102029-71-0

Adenosine 5'-succinate

Cat. No. B560962
CAS RN: 102029-71-0
M. Wt: 367.318
InChI Key: SOVSEJILHKLDOS-UISLRAPISA-N
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Description

Adenosine 5’-succinate is a derivative of adenosine, a naturally occurring purine nucleoside that plays crucial roles in biochemical processes . Adenosine and its derivatives are known to regulate many physiological functions, including those involving the heart and cardiovascular system .

Scientific Research Applications

  • Stimulation of Steroidogenesis : Adenosine 3',5'-cyclic phosphate, related to Adenosine 5'-succinate, stimulates the conversion of cholesterol to pregnenolone in rat adrenal mitochondria, suggesting a role in corticosteroidogenesis by activating mitochondrial enzymes (Roberts, McCune, Creange, & Young, 1967).

  • Role in Inflammation : Succinate, a key component of Adenosine 5'-succinate, plays a crucial role in adenosine triphosphate (ATP) generation and has emerging roles in cellular activation and inflammation (Mills & O’Neill, 2014).

  • Clinical Applications of Adenosine Triphosphate (ATP) : ATP, a breakdown product of Adenosine 5'-succinate, has several clinical applications, such as in anaesthesia, cardiology, and oncology, demonstrating the broad therapeutic potential of adenosine-related compounds (Agteresch, Dagnelie, van den Berg, & Wilson, 1999).

  • Protection Against Hyperbaric Oxygen Toxicity : Succinate protects rats against the toxicity of oxygen at high pressure, maintaining normal adenosine triphosphate concentrations in various tissues (Sanders, Hall, & Woodhall, 1965).

  • Regulation of Tissue Function : Adenosine, a product of Adenosine 5'-succinate metabolism, is a significant signal molecule involved in various physiological processes, including neurotransmission, vasodilation, and cell protection during stress conditions (Borowiec, Lechward, Tkacz-Stachowska, & Składanowski, 2006).

  • Role in Cancer-Immune Cycle : Succinate, a part of Adenosine 5'-succinate, plays a significant role in the cancer-immune cycle, influencing both tumor formation and innate inflammatory processes (Jiang & Yan, 2017).

  • Fermentative Production of Adenosine : Strategies for increasing adenosine production through microbial fermentation suggest potential industrial applications for Adenosine 5'-succinate and its derivatives (Li, Yan, Liu, Zhou, Wu, Wei, Jia, & Yong, 2019).

properties

IUPAC Name

4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O7/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(24)10(23)6(26-14)3-25-8(22)2-1-7(20)21/h4-6,10-11,14,23-24H,1-3H2,(H,20,21)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVSEJILHKLDOS-UISLRAPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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